molecular formula C22H14O3 B7783967 (2Z)-2-(9H-fluoren-2-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-(9H-fluoren-2-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B7783967
M. Wt: 326.3 g/mol
InChI Key: HYJUIVZOZPDYTP-FBHDLOMBSA-N
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Description

The compound “(2Z)-2-(9H-fluoren-2-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one” is a benzofuran derivative characterized by a 6-hydroxy-1-benzofuran-3(2H)-one core substituted with a 9H-fluoren-2-ylmethylidene group at the C2 position. This structure features a conjugated system involving the benzofuranone ring and the fluorene moiety, which may confer unique photophysical, electronic, or bioactive properties.

Properties

IUPAC Name

(2Z)-2-(9H-fluoren-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O3/c23-16-6-8-19-20(12-16)25-21(22(19)24)10-13-5-7-18-15(9-13)11-14-3-1-2-4-17(14)18/h1-10,12,23H,11H2/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJUIVZOZPDYTP-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C=C4C(=O)C5=C(O4)C=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)/C=C\4/C(=O)C5=C(O4)C=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous benzofuran derivatives, focusing on substituents, synthesis routes, and reported properties.

Table 1: Structural and Functional Comparison of Benzofuran-3(2H)-one Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source/References
(2Z)-2-(9H-fluoren-2-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one 9H-fluoren-2-ylmethylidene, 6-hydroxy ~355.4 (estimated) Hypothetical: Enhanced aromaticity, potential fluorescence or bioactivity due to fluorene group N/A (target compound)
(2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one 4-chlorobenzylidene, 6-hydroxy ~288.7 Discontinued product; likely explored for halogen-dependent reactivity or medicinal chemistry CymitQuimica
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one 2-fluorobenzylidene, 6-hydroxy ~272.3 Fluorine substitution may improve metabolic stability or binding affinity in drug design Fluorochem
Sulfuretin [(2Z)-2-((3,4-dihydroxyphenyl)methylene)-6-hydroxy-1-benzofuran-3(2H)-one] 3,4-dihydroxyphenyl, 6-hydroxy ~270.2 Natural aurone; antioxidant, anti-inflammatory, and anti-diabetic properties CymitQuimica
(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one Furan-2-ylmethylidene, 6-hydroxy ~242.2 Heteroaromatic substituent; potential use in organic electronics or as a ligand ECHEMI
(2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one 2-ethoxybenzylidene, 6-hydroxy ~298.3 Ethoxy group may enhance solubility or modulate electronic properties Santa Cruz Biotechnology

Key Comparisons

Substituent Effects on Reactivity and Bioactivity :

  • The fluorenylmethylidene group in the target compound introduces a rigid, polycyclic aromatic system, which could enhance π-π stacking interactions or fluorescence compared to simpler aryl substituents (e.g., chlorobenzylidene or furylmethylidene) .
  • Sulfuretin ’s 3,4-dihydroxyphenyl group confers potent antioxidant activity, a feature absent in the target compound due to its single hydroxy group .

Synthetic Accessibility: Halogenated analogs (e.g., 4-chloro or 2-fluoro derivatives) are synthesized via Suzuki-Miyaura coupling or condensation reactions, as seen in for benzophenone derivatives . The fluorene-containing compound may require specialized coupling reagents or protecting groups for the hydroxy moiety.

Physicochemical Properties :

  • Fluorine-substituted analogs (e.g., 2-fluorobenzylidene) may exhibit higher lipophilicity and metabolic stability compared to the hydroxy-rich sulfuretin .
  • The ethoxy-substituted derivative (Table 1) demonstrates how alkoxy groups can tune solubility and electronic properties, a strategy applicable to modifying the target compound .

Applications :

  • Sulfuretin is well-documented in medicinal chemistry, whereas halogenated or fluorene-containing analogs are more likely candidates for optoelectronic materials due to extended conjugation .

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